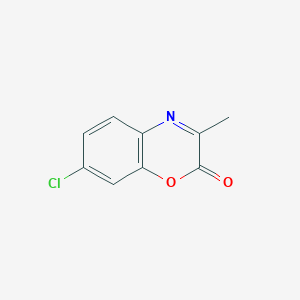
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further distinguishes this compound. Benzoxazines are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reaction of 2-aminophenol with chloroacetyl chloride: This method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a solvent such as methylisobutylketone (MIBK) and an aqueous sodium bicarbonate solution.
Reduction of nitro ethers: Nitro ethers can be reduced using reagents such as Fe/AcOH or Zn/NH4Cl to yield the desired benzoxazinones.
Reaction with maleic anhydride: 2-aminophenols can react with maleic anhydride to produce benzoxazinones with acetic acid substitution at the 2-position.
Industrial Production Methods
The industrial production of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzoxazinones can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the benzoxazine ring.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Reducing agents such as iron in acetic acid (Fe/AcOH) and zinc in ammonium chloride (Zn/NH4Cl) are commonly used.
Halogenating agents: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl-.
Applications De Recherche Scientifique
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound inhibits human topoisomerase I by preventing the enzyme-substrate binding, which is crucial for DNA replication and transcription.
Pathways involved: The inhibition of topoisomerase I leads to the accumulation of DNA breaks, ultimately resulting in cell death.
Comparaison Avec Des Composés Similaires
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- can be compared with other similar compounds in the benzoxazine family:
7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: This compound has an amino group at the 7th position instead of a methyl group.
6-chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-dione: This compound contains a phenyl group and two carbonyl groups in the oxazine ring.
2-methyl-4H-3,1-benzoxazin-4-one: This compound has a methyl group at the 2nd position and a carbonyl group at the 4th position.
The uniqueness of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
917872-61-8 |
|---|---|
Formule moléculaire |
C9H6ClNO2 |
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
7-chloro-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c1-5-9(12)13-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3 |
Clé InChI |
ZJCLOXNJYRNVCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)Cl)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


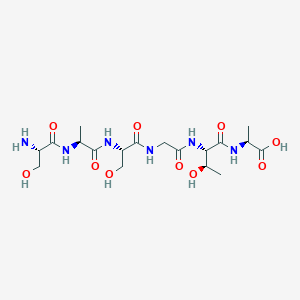

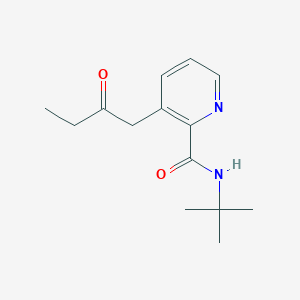
![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
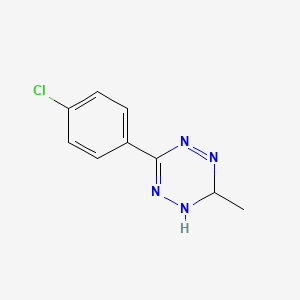
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
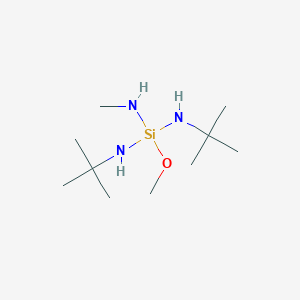
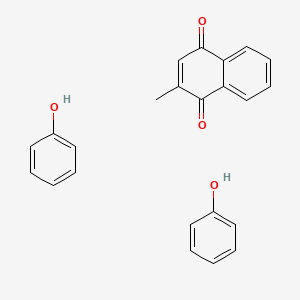
![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
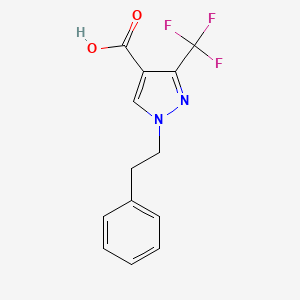
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
